N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
Description
N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide is a synthetic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring and the bromophenyl group in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3S/c1-15(19(2,16)17)7-10-13-11(14-18-10)8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXBHDNLHKYTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its bioactive properties.
Materials Science: It is investigated for its potential use in the development of advanced materials such as polymers and nanomaterials.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mechanism of Action
The mechanism of action of N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the bromophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The sulfonamide group can also play a role in its biological activity by interacting with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
- N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
- N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide
Uniqueness
N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanesulfonamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and biological activity compared to other halogen-substituted derivatives. The specific arrangement of functional groups in its structure also contributes to its distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
